5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thiazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylpiperazine with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2-ethylthiazole-4-carboxylic acid hydrazide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-((4-(3-Fluorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The uniqueness of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-5-3-7-17(25)13-15)29-11-9-28(10-12-29)18-8-4-6-16(24)14-18/h3-8,13-14,20,31H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBXRLPTEWITQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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